N-(4-aminophenyl)ethane-1-sulfonamide
Description
N-(4-Aminophenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide group attached to a para-aminophenyl ring. Its molecular formula is C₈H₁₂N₂O₂S (molecular weight: 200.26 g/mol). The compound’s structure features a primary amine group at the para position of the phenyl ring, which influences its electronic properties and hydrogen-bonding capabilities. This functional group arrangement makes it a candidate for studies in medicinal chemistry, particularly in structure-activity relationship (SAR) analyses of sulfonamide-based therapeutics .
Properties
IUPAC Name |
N-(4-aminophenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPJVBODPOBMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297851 | |
| Record name | N-(4-Aminophenyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337912-53-5 | |
| Record name | N-(4-Aminophenyl)ethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337912-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)ethane-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with ethyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(4-AP)ES serves as a vital building block in organic synthesis. Its sulfonamide functional group allows it to participate in various chemical reactions, including:
- Oxidation: Formation of sulfonic acid derivatives.
- Reduction: Conversion of the sulfonamide group to amine groups.
- Substitution Reactions: Replacement of the sulfonamide group with other functional groups.
Biology
In biological research, N-(4-AP)ES is employed to study enzyme inhibition and protein interactions. The compound can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways. This property is particularly useful in exploring:
- Antimicrobial Activity: The compound's ability to inhibit bacterial growth by targeting enzymes involved in folate synthesis.
- Anti-inflammatory Effects: Potential therapeutic benefits in treating inflammatory diseases through modulation of inflammatory pathways .
Medicine
N-(4-AP)ES is being investigated for its potential therapeutic properties:
- Antibacterial Development: Its mechanism of action involves inhibiting bacterial folic acid synthesis, making it a candidate for antibiotic development.
- Antitumor Potential: Some derivatives may exhibit antitumor effects by inhibiting enzymes associated with cancer cell proliferation .
Case Studies and Research Findings
Recent studies have highlighted the biological activities and potential therapeutic applications of N-(4-AP)ES:
- Antimicrobial Studies:
- Enzyme Inhibition Profiles:
- Computational Studies:
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Structural and Conformational Differences
Table 1: Structural Comparison of Selected Sulfonamides
Key Findings :
- The dihedral angle between the phenyl and sulfonamide rings varies significantly based on substituents. For example, the nitro group in (II) increases steric hindrance, leading to a larger dihedral angle (86.1°) compared to (I) (45.86°) and (III) (70.53°) .
- The C—S—N—C torsion angle in (I) (67.9–70.2°) reflects a V-shaped conformation, distinct from the twisted conformations in (II) and (III) .
Hydrogen Bonding and Crystallography
The para-amino group in this compound enables unique hydrogen-bonding patterns. In the structurally analogous compound (I), the amine group forms N—H⋯O and N—H⋯N interactions, creating a three-dimensional hydrogen-bonded network. This contrasts with compounds lacking amino groups (e.g., (II) and (III)), where only sulfonamide N—H⋯O interactions are observed .
Substituent Effects on Physicochemical Properties
Table 2: Substituent-Driven Property Differences
Key Findings :
- Electron-donating groups (e.g., -NH₂) enhance solubility in polar solvents, whereas electron-withdrawing groups (e.g., -NO₂) reduce solubility .
- Steric hindrance from methyl groups (e.g., in N-(4-amino-2-methylphenyl)ethane-1-sulfonamide) may lower solubility compared to the parent compound .
Biological Activity
N-(4-aminophenyl)ethane-1-sulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular features:
- Molecular Formula : C8H10N2O2S
- Molecular Weight : Approximately 188.26 g/mol
- Functional Group : Sulfonamide, which is known for its ability to inhibit bacterial folic acid synthesis.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in various therapeutic contexts, particularly in antibiotic development and disease treatment.
Table 1: Comparison of Mechanisms with Related Compounds
| Compound Name | Mechanism of Action |
|---|---|
| This compound | Enzyme inhibition via active site binding |
| Sulfamethazine | Inhibits bacterial folic acid synthesis |
| Sulfadiazine | Antibiotic action through similar mechanisms |
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound's sulfonamide group allows it to inhibit bacterial growth by targeting enzymes involved in folate synthesis.
- Antitumor Potential : Some studies suggest that derivatives of this compound may have antitumor effects by inhibiting specific enzymes associated with cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound and its derivatives:
- Antibacterial Studies : A study evaluated the antibacterial efficacy of several sulfonamide derivatives, including this compound, against common bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for further development as an antibiotic .
- Cytotoxicity and Apoptosis : Research into the cytotoxic effects of this compound revealed that it could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Table 2: Summary of Biological Activities
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 0–25°C (room temperature) | Higher temps risk hydrolysis | |
| Base | Triethylamine, NaOH | Excess base improves sulfonation | |
| Solvent | Dichloromethane, THF | Polar aprotic solvents enhance reactivity |
Note : Yield optimization requires strict control of moisture and stoichiometric ratios of the sulfonyl chloride to the amine (1:1.2 molar ratio recommended) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR confirm sulfonamide bond formation (e.g., sulfonamide proton at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings ~45–70°) .
- HPLC/MS : Validates purity (>98%) and molecular weight (214.28 g/mol) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Source |
|---|---|---|
| H NMR (DMSO-d6) | δ 2.8–3.1 (CH2SO2), δ 6.5–7.5 (Ar-H) | |
| IR | 1320 cm⁻¹ (S=O stretch) | |
| X-ray | C–S–N–C torsion angle ~67–70° |
Basic Question: What biological activities are associated with this compound?
Answer:
The compound is studied for:
- Apoptosis Induction : Modulates caspase-3/7 activity in tumor cells (IC₅₀ ~10–50 µM in leukemia models) .
- Enzyme Inhibition : Potent inhibitor of carbonic anhydrase isoforms (e.g., CA-IX, a cancer biomarker) with Ki values < 100 nM .
- Antimicrobial Activity : Shows moderate efficacy against Gram-positive bacteria (MIC ~25 µg/mL) .
Mechanistic Note : The sulfonamide group facilitates hydrogen bonding to active-site residues in target proteins, enhancing binding affinity .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in activity data (e.g., variable IC₅₀ values) may arise from:
Q. Methodological Recommendations :
- Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Advanced Question: What computational approaches predict the reactivity and binding modes of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites (e.g., sulfonamide sulfur as electron-deficient center) .
- Molecular Docking : Models interactions with CA-IX (PDB ID: 3IAI), showing sulfonamide oxygen hydrogen bonding to Thr200 .
- MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) .
Q. Table 3: Computational Parameters
| Method | Software/Tool | Key Output | Source |
|---|---|---|---|
| Docking | AutoDock Vina | Binding energy (ΔG ≤ -8 kcal/mol) | |
| DFT | Gaussian 09 | HOMO-LUMO gap (~4.5 eV) |
Advanced Question: How to design experiments to study the sulfonamide’s role in apoptosis signaling pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
